molecular formula C14H16N2O3 B1237522 N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide

N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide

Cat. No. B1237522
M. Wt: 260.29 g/mol
InChI Key: YONUVPIHNZOGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Anticonvulsant Activity

N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide has been studied for its anticonvulsant activity. A series of isoxazole derivatives, which includes this compound, were synthesized and evaluated for their anticonvulsant properties. These studies involved analyzing the correlation between the structure and the anticonvulsant activity in animal models. The investigations helped in understanding the potential of such compounds in treating convulsions (Jackson et al., 2012).

Synthesis and Characterization

The compound has also been a subject of research in the field of organic synthesis. Studies have focused on the synthesis of various isoxazole derivatives, exploring different synthesis methods and reaction conditions. These studies contribute to the development of new synthetic pathways and a better understanding of the chemical behavior of such compounds (Kozlov & Tereshko, 2013).

Antimicrobial Activity

Research has been conducted on the antimicrobial properties of isoxazole derivatives, including N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains, showing significant antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Potential Pharmaceutical Applications

The compound has been included in studies aiming to discover new pharmaceutical agents. Research has been carried out to evaluate the biological activities of various isoxazole derivatives, including potential antipsychotic properties. These studies help in identifying new candidates for further drug development (Norman, Navas, Thompson, & Rigdon, 1996).

properties

Product Name

N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-butan-2-yl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-3-9(2)15-14(18)11-8-13(19-16-11)10-6-4-5-7-12(10)17/h4-9,17H,3H2,1-2H3,(H,15,18)

InChI Key

YONUVPIHNZOGCZ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2O

Canonical SMILES

CCC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide
Reactant of Route 2
N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide
Reactant of Route 3
N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide
Reactant of Route 5
N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide
Reactant of Route 6
N-butan-2-yl-5-(6-oxo-1-cyclohexa-2,4-dienylidene)-2H-isoxazole-3-carboxamide

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